

Application Notes and Protocols for Intravenous Infusion of Larsucosterol in Clinical Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous infusion guidelines for **Larsucosterol** (also known as DUR-928), an endogenous epigenetic regulator, based on findings from clinical research. The following protocols and data are intended to guide the design and execution of clinical studies involving this investigational compound.

Introduction

Larsucosterol is a sulfated oxysterol that acts as an epigenetic modulator by inhibiting DNA methyltransferases (DNMTs), including DNMT1, DNMT3a, and 3b.[1][2] This inhibition of DNA methylation modulates the expression of genes involved in cellular stress responses, cell death and survival, and lipid biosynthesis.[1][2] Through this mechanism, **Larsucosterol** may improve cell survival, reduce inflammation, and decrease lipotoxicity, making it a candidate for treating acute organ injuries and chronic diseases.[1][2] Clinical trials have primarily investigated **Larsucosterol** in the context of alcohol-associated hepatitis (AH).[3][4][5][6]

Quantitative Data Summary

The following tables summarize the dosing and key outcomes from the Phase 2a clinical trial of **Larsucosterol** in patients with alcohol-associated hepatitis.





Table 1: Intravenous Infusion Dosing Regimens[3][4][5]

[6]

Dose Group	Larsucosterol Dose	Number of Infusions	Dosing Interval
1	30 mg	1 or 2	72 hours apart
2	90 mg	1 or 2	72 hours apart
3	150 mg	1 or 2	72 hours apart

A second infusion was administered if the patient remained hospitalized 72 hours after the first dose.[3][4][5][6]

Table 2: Summary of Safety and Efficacy Signals (Phase

2a Trial)[4]

Result	
Well-tolerated at all three doses (30, 90, and 150 mg). No drug-related serious adverse events reported.	
100% (19 out of 19 subjects).	
74% of all subjects were discharged within 72 hours after a single infusion.	
Not affected by disease severity (moderate vs. severe AH) and were dose-proportional.	
Improvement in various biochemical parameters, including a notable decline in serum bilirubin levels at day 7 and day 28.	
Reduced at day 28 compared to baseline.	
<0.45 in 89% of subjects with day 7 samples, indicating a favorable prognosis.	



Experimental Protocols

This section details the methodology for the preparation and intravenous administration of **Larsucosterol** based on clinical trial protocols.

Materials

- Larsucosterol (DUR-928) sterile solution for injection
- Sterile saline (0.9% sodium chloride) for injection, or 5% Dextrose for injection
- 100 mL infusion bags
- · Sterile syringes and needles
- Infusion pump and administration set

Preparation of Infusion Solution

- Reconstitution/Dilution: Larsucosterol is provided as a sterile solution. The appropriate
 volume of the stock solution is withdrawn and diluted in a 100 mL bag of either sterile saline
 or 5% dextrose.[4]
 - For a 30 mg dose: Aseptically withdraw 1 mL of the Larsucosterol stock solution and add it to the 100 mL infusion bag.
 - For a 90 mg dose: Aseptically withdraw 3 mL of the Larsucosterol stock solution and add it to the 100 mL infusion bag.
 - For a 150 mg dose: Aseptically withdraw 5 mL of the Larsucosterol stock solution and add it to the 100 mL infusion bag.
- Mixing: Gently invert the infusion bag several times to ensure thorough mixing of the solution. Avoid vigorous shaking.
- Inspection: Visually inspect the final diluted solution for any particulate matter or discoloration before administration. The solution should be clear.

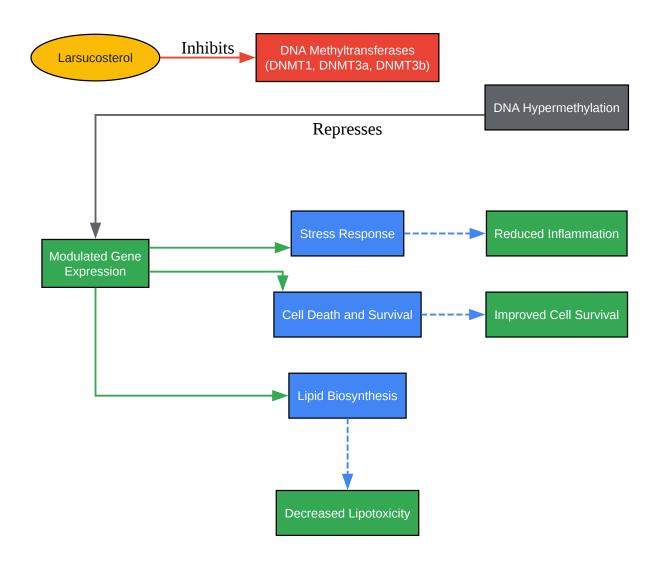


Intravenous Administration

- Patient Preparation: Ensure appropriate venous access has been established and is patent.
- Infusion Setup: Prime the infusion administration set with the prepared Larsucosterol solution.
- Infusion Rate: Administer the 100 mL solution intravenously over approximately 2 hours.[3][4] [6] The infusion rate should be set to 50 mL/hour.
- Monitoring: Monitor the patient for any signs of infusion-related reactions throughout the administration period and as per the clinical protocol.
- Dosing Schedule:
 - Day 1: Administer the first dose of Larsucosterol.
 - Day 4: A second dose may be administered 72 hours after the first dose if the patient remains hospitalized and the clinical protocol dictates a second infusion.[3][4][5][6]

Visualizations Signaling Pathway of Larsucosterol



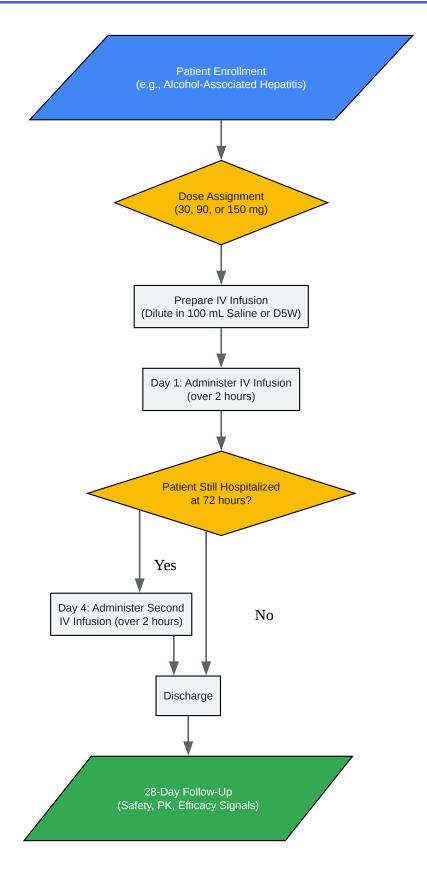


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Caption: Mechanism of action of Larsucosterol as an epigenetic modulator.

Experimental Workflow for Larsucosterol IV Infusion in a Clinical Trial





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Caption: Workflow of **Larsucosterol** administration in a clinical trial setting.



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